molecular formula C23H23N5O4S2 B2957732 N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105233-11-1

N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2957732
CAS No.: 1105233-11-1
M. Wt: 497.59
InChI Key: JQKIMSVUTPTLAT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core substituted with a pyrrolidine ring, a thiophen-2-yl group at position 7, and an acetamide-linked 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S2/c1-31-15-8-7-14(12-16(15)32-2)24-18(29)13-28-22(30)20-21(19(26-28)17-6-5-11-33-17)34-23(25-20)27-9-3-4-10-27/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKIMSVUTPTLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic effects, and relevant research findings.

Chemical Structure

The compound features a unique structure that incorporates various functional groups, which contribute to its biological properties. The IUPAC name and molecular formula are as follows:

Property Details
IUPAC Name This compound
Molecular Formula C27H32N4O5S
Molecular Weight 524.6 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Notably, the thiazolo-pyridazin moiety is known for its ability to interact with multiple targets in cellular signaling pathways.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. A study reported that related compounds displayed IC50 values for COX inhibition ranging from 0.2 μM to 17.5 μM, indicating potential anti-inflammatory applications .

Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The LC50 values observed in cytotoxicity assays indicate that it can effectively induce cell death in targeted cancer cells.

Case Studies and Research Findings

  • Study on COX Inhibition :
    • A recent study evaluated the anti-inflammatory potential of this compound by measuring its effect on COX enzymes in vitro. The results demonstrated a significant reduction in enzyme activity, suggesting therapeutic potential in managing inflammatory conditions .
  • Cytotoxicity Assessment :
    • In vitro assays were conducted on several cancer cell lines to assess cytotoxic effects. The compound exhibited selective toxicity with lower LC50 values compared to standard chemotherapeutic agents, indicating its potential as a novel anticancer agent.
  • Antioxidant Evaluation :
    • The antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays. Results indicated that the compound showed comparable antioxidant activity to standard antioxidants like ascorbic acid, highlighting its potential for therapeutic use in oxidative stress-related diseases .

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Property Comparison

Feature Target Compound Fluorinated Analogue ()
Position 7 substituent Thiophen-2-yl 4-Fluorophenyl
Acetamide substituent 3,4-Dimethoxyphenyl 4-Fluorobenzyl
Electronic effects Electron-donating (methoxy) Electron-withdrawing (fluorine)
Predicted logP ~3.5 (higher lipophilicity) ~2.8 (moderate lipophilicity)

Context in Drug Discovery

highlights a drug discovery initiative targeting DUX4 inhibitors using "complex compounds chemically synthesized but more similar to natural products" . In contrast, the fluorinated analogue () may prioritize target selectivity via halogen bonding.

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